4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
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Overview
Description
4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a chemical compound with the molecular formula C15H20N2O2. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one typically involves the reaction of benzylamine with a suitable lactone or lactam under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is usually heated to facilitate the formation of the spiro compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like halides or amines replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halides or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with different functional groups replacing the benzyl group.
Scientific Research Applications
4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-1-oxa-4,8-diazaspiro[5.5]undecane: Similar structure but with a different position of the diaza group.
4-Boc-1-oxa-4,9-diazaspiro[5.5]undecane: Contains a tert-butyl carbamate group instead of a benzyl group.
9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol: Similar spiro structure with a hydroxyl group.
Uniqueness
4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is unique due to its specific spiro structure and the presence of both benzyl and diaza groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-14-11-19-15(6-8-16-9-7-15)12-17(14)10-13-4-2-1-3-5-13/h1-5,16H,6-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVBHRPXYZGPBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CN(C(=O)CO2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40702233 |
Source
|
Record name | 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40702233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151096-96-7 |
Source
|
Record name | 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40702233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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